4,4-Difluoro-2-butanol

Description

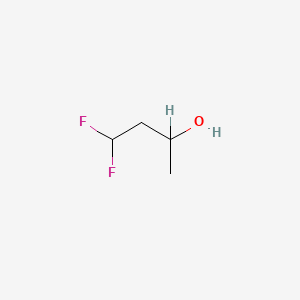

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluorobutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2O/c1-3(7)2-4(5)6/h3-4,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEKRDCXQUAXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982011 | |

| Record name | 4,4-Difluorobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-40-7 | |

| Record name | 2-Butanol, 4,4-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Difluorobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,4 Difluoro 2 Butanol and Its Derivatives

Strategies for the Stereocontrolled and Regioselective Introduction of the 4,4-Difluoroalkyl Moiety

The precise placement of the 4,4-difluoroalkyl moiety is crucial for the desired functionality of the target molecule. researchgate.netacs.org This requires synthetic strategies that offer high levels of stereocontrol and regioselectivity.

Ring-Closing Metathesis (RCM) in the Synthesis of Related Difluorinated Cyclic Systems (Analogous Methodologies)

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including those containing fluorine atoms. organic-chemistry.org This reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalyst, allows for the formation of 5- to 30-membered rings. organic-chemistry.orgnih.gov The driving force for the reaction, particularly with terminal olefins, is the removal of volatile ethene. organic-chemistry.org

While direct RCM to form difluorinated butanol-like cyclic ethers is not extensively documented, the methodology has been applied to synthesize various fluorinated and non-fluorinated cyclic ethers and other heterocyclic systems. nih.govu-tokyo.ac.jpacs.orgrsc.org For instance, RCM has been used to create adjacent tris(cyclic ethers) and enol ethers. nih.gov The efficiency of these transformations is often enhanced by using second-generation Grubbs' catalysts. organic-chemistry.org The principles of RCM, particularly in controlling ring size and stereochemistry, provide a conceptual framework for designing syntheses of cyclic analogues of 4,4-difluoro-2-butanol.

Wittig Gem-Difluoroolefination in the Synthesis of Related Difluorinated Alkene Precursors (Analogous Methodologies)

The Wittig reaction and its variants are fundamental for the synthesis of alkenes from carbonyl compounds. Specifically, gem-difluoroolefination allows for the conversion of aldehydes and ketones into 1,1-difluoroalkenes, which are valuable precursors for compounds like this compound. nih.govcas.cnbeilstein-journals.orgnih.govacs.org These reactions typically involve a difluoromethylene phosphonium (B103445) ylide, which can be generated in situ. beilstein-journals.orgnih.gov

One common method utilizes (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl) and triphenylphosphine (B44618) (PPh3) to effectively convert aldehydes and activated ketones into gem-difluoroolefins. beilstein-journals.orgnih.gov Another approach employs difluoromethyl 2-pyridyl sulfone as a versatile reagent for the gem-difluoroolefination of both diaryl ketones and enolizable aliphatic aldehydes. cas.cn For aliphatic aldehydes, which are prone to undesired enolization, the use of an in situ generated amide base can significantly improve the chemoselectivity of the reaction. cas.cn These difluoroalkene products can then undergo further transformations, such as hydroboration-oxidation, to yield the desired difluorinated alcohol.

Asymmetric Synthesis and Chiral Resolution of this compound Enantiomers

The synthesis of enantiomerically pure fluorinated compounds is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. mdpi.comhku.hkresearchgate.netnih.gov

Chiral Auxiliary and Catalytic Asymmetric Induction Approaches

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. cyu.frsigmaaldrich.com These enantiomerically pure compounds are temporarily attached to a substrate, directing the stereoselectivity of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary can be removed and recycled. cyu.frsigmaaldrich.com For the synthesis of chiral fluorinated alcohols, fluorinated oxazolidines (Fox) have been used as chiral auxiliaries in the alkylation, hydroxylation, and fluorination of amide enolates, leading to high diastereoselectivity. cyu.fracs.org Sulfinyl chiral auxiliaries have also been effectively used in the asymmetric synthesis of various fluorinated amines and amino acids. bioorganica.com.ua

Catalytic asymmetric induction offers a more atom-economical approach to enantioselective synthesis. Asymmetric reduction of prochiral ketones is a key method for producing chiral secondary alcohols. mdpi.comnih.gov Oxazaborolidine catalysts, generated in situ from chiral lactam alcohols and borane, have been successfully used for the asymmetric reduction of a variety of ketones, including challenging trifluoromethyl ketones. mdpi.comresearchgate.net While the reduction of trifluoromethyl ketones can sometimes result in lower enantioselectivity due to the similar sizes of the phenyl and trifluoromethyl groups, specialized iridium-based catalysts have been developed that provide high yields and excellent enantioselectivities for the synthesis of chiral 2,2,2-trifluoroethanols. rsc.org

| Asymmetric Method | Key Reagents/Catalysts | Key Features |

| Chiral Auxiliary | Fluorinated oxazolidines (Fox), Sulfinyl auxiliaries | High diastereoselectivity, auxiliary can be recycled. cyu.frsigmaaldrich.comacs.orgbioorganica.com.ua |

| Catalytic Asymmetric Reduction | In situ generated oxazaborolidine catalysts, Iridium/f-amphol catalysts | Atom-economical, high enantioselectivity for challenging substrates. mdpi.comresearchgate.netrsc.org |

Diastereoselective Synthetic Control in Fluorinated Butanol Derivatives

Achieving diastereoselective control is crucial when a molecule contains multiple stereocenters. For the synthesis of fluorinated butanol derivatives, this can be accomplished through various strategies. For instance, the synthesis of anti-α-(difluoromethyl)-β-amino alcohols has been achieved with good to excellent diastereoselectivity through a nucleophilic difluoromethylation strategy. cas.cn The choice of solvent was found to be critical, with apolar solvents like toluene (B28343) favoring the formation of the anti-diastereomer. cas.cn

In the synthesis of 2,3-difluorobutan-1,4-diol diastereomers, an epoxide opening strategy has been employed. beilstein-journals.org The use of Et3N·3HF as a reagent for epoxide opening resulted in excellent yield with no formation of diastereomeric byproducts. beilstein-journals.org However, a subsequent deoxyfluorination step using DAST was found to produce a small amount of the undesired diastereomer. beilstein-journals.org The synthesis of syn- and anti-β-amino alcohols can also be achieved with high diastereoselectivity through Petasis borono-Mannich allylation reactions involving α-hydroxyl aldehydes. researchgate.net These examples highlight the importance of careful reagent and condition selection to control the diastereochemical outcome in the synthesis of fluorinated butanol derivatives.

Enzymatic and Chemical Enantioseparation Methodologies

The presence of a stereocenter at the C2 position of this compound necessitates methods for the separation of its enantiomers, which is crucial for applications where stereochemistry dictates biological activity or material properties. Both enzymatic and chemical methods are viable for the kinetic resolution of racemic secondary alcohols.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure alcohols. Lipases are the most commonly used enzymes for this purpose, catalyzing the enantioselective acylation of the alcohol or the hydrolysis of its corresponding ester.

A study on the kinetic resolution of racemic 2-butanol (B46777) using Novozym 435®, an immobilized lipase (B570770) from Candida antarctica, demonstrates the feasibility of this approach for simple secondary alcohols. nih.gov The study investigated the influence of various parameters on the resolution, including the acyl donor, substrate concentration, and temperature. nih.gov Key findings indicated that using vinyl acetate (B1210297) as the acyl donor resulted in higher enantiomeric excess of the remaining (S)-alcohol compared to using carboxylic acids. nih.gov

Similarly, the lipase-mediated chiral resolution of 4-arylthio-2-butanols, which are structurally analogous to this compound, has been successfully achieved. nih.gov In this study, various lipases were screened, with lipase P from Pseudomonas cepacia showing high enantioselectivity in the acylation of the (R)-enantiomer, yielding the (R)-acetate and leaving the (S)-alcohol with high enantiomeric excess. nih.gov

Based on these precedents, a proposed enzymatic kinetic resolution of (R,S)-4,4-difluoro-2-butanol is outlined below. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, which would be enriched in the other enantiomer.

| Parameter | Condition/Reagent | Rationale/Expected Outcome |

| Enzyme | Novozym 435® (Candida antarctica lipase B) or Lipase P (Pseudomonas cepacia) | Proven efficacy in resolving secondary alcohols. nih.govnih.gov |

| Acyl Donor | Vinyl acetate or a long-chain fatty acid ester | Vinyl acetate often provides irreversible acylation and high enantioselectivity. nih.gov |

| Solvent | n-Hexane or other non-polar organic solvent | Common solvent for lipase-catalyzed reactions. nih.gov |

| Separation | Chromatography | Separation of the resulting ester from the unreacted alcohol. |

Chemical Enantioseparation

While enzymatic methods are often preferred for their mild conditions and high selectivity, chemical methods for enantioseparation, such as derivatization with a chiral resolving agent followed by separation of the resulting diastereomers, remain a viable alternative. However, for secondary alcohols like this compound, enzymatic kinetic resolution is generally a more direct and efficient strategy.

Synthetic Challenges and Methodological Advancements in Difluoroalcohol Construction

The synthesis of α,α-difluoroalcohols presents unique challenges due to the strong electron-withdrawing nature of the gem-difluoro group, which influences the reactivity of adjacent functional groups.

Synthetic Challenges:

Introduction of the Difluoromethyl Group: The direct introduction of a difluoromethyl or a difluoromethylene group can be challenging. One common strategy involves the use of pre-fluorinated building blocks. For example, the reaction of diethyl lithio(difluoromethyl)phosphonate with an ester can yield an α,α-difluoro-β-keto phosphonate, which can then be reduced to the corresponding difluoroalcohol. nih.gov

Reduction of α,α-Difluoroketones: The reduction of an α,α-difluoroketone precursor, such as 4,4-difluorobutan-2-one, to the corresponding secondary alcohol is a direct approach. However, the synthesis of such ketones can be complex. researchgate.net

Deoxygenation of Adjacent Hydroxyl Groups: A significant challenge noted in the synthesis of related compounds is the difficulty of deoxygenating a hydroxyl group situated adjacent to a CF₂ group. This stability can be a hurdle if further functionalization at that position is desired. clockss.org

Control of Stereochemistry: In addition to the challenges of constructing the difluoroalcohol moiety, controlling the stereochemistry at the C2 position during the synthesis is a critical consideration for obtaining enantiomerically pure this compound.

Methodological Advancements:

Recent advancements in organofluorine chemistry have provided new tools for the synthesis of difluoroalcohols. These include the development of novel fluorinating agents and the use of transition-metal-catalyzed cross-coupling reactions.

A notable method for the synthesis of aryldifluoromethylene compounds involves the copper-powder-mediated cross-coupling reaction of ethyl bromodifluoroacetate with aryl iodides. clockss.org This method was successfully applied in the synthesis of 4,4-difluoro-α-tocopherol, demonstrating its tolerance to sterically hindered substrates. clockss.org A similar approach could be envisioned for the synthesis of a precursor to this compound.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4,4 Difluoro 2 Butanol

Mechanistic Pathways of Functional Group Transformations of the Alcohol Moiety

The alcohol group is a primary site of reactivity in 4,4-Difluoro-2-butanol, undergoing transformations typical of secondary alcohols, such as oxidation, substitution, and elimination. solubilityofthings.com However, the strong electron-withdrawing nature of the nearby gem-difluoro group significantly influences the rates and pathways of these reactions. Fluorinated alcohols possess unique properties, including increased acidity and a capacity to promote reactions through strong hydrogen-bonding while exhibiting low nucleophilicity themselves. researchgate.net

Oxidation Reactions and Associated Radical Intermediates

The oxidation of the secondary alcohol in this compound is a principal transformation, yielding the corresponding ketone, 4,4-difluoro-2-butanone. This reaction proceeds through mechanisms common for the oxidation of secondary alcohols. researchgate.net The process can involve the formation of reactive intermediates, including alkoxy radicals. nih.gov

Nucleophilic Substitution and Elimination Pathways

Nucleophilic substitution and elimination reactions at the C-2 position of this compound are competing pathways that are highly dependent on reaction conditions. For these reactions to occur, the hydroxyl group (–OH), a poor leaving group, must first be converted into a good leaving group, typically by protonation with a strong acid to form an oxonium ion (–OH2+). libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution:

S N 2 Mechanism: In this bimolecular pathway, a strong nucleophile attacks the electrophilic carbon (C-2) from the backside, displacing the leaving group (water) in a single, concerted step. libretexts.org This mechanism is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. For a secondary substrate like this compound, the S N 2 pathway is a viable route. youtube.com

S N 1 Mechanism: This unimolecular mechanism proceeds through a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group. libretexts.org This intermediate is then attacked by a nucleophile. S N 1 reactions are favored by weak nucleophiles and protic solvents. However, the formation of a secondary carbocation at the C-2 position would be significantly destabilized by the strong electron-withdrawing inductive effect of the gem-difluoro group at C-4, making the S N 1 pathway less favorable compared to non-fluorinated analogs. nih.gov

Elimination Reactions (Dehydration):

E2 Mechanism: This pathway involves the removal of a proton from an adjacent carbon (C-1 or C-3) by a strong base, concurrent with the departure of the leaving group, to form an alkene. libretexts.org The use of a strong, sterically hindered base favors the E2 mechanism. chemguide.co.uk

E1 Mechanism: This mechanism proceeds through the same carbocation intermediate as the S N 1 pathway. masterorganicchemistry.com A weak base then removes a proton from an adjacent carbon to form the double bond. Similar to the S N 1 reaction, the E1 pathway is disfavored due to the electronic destabilization of the carbocation intermediate by the fluorine atoms. masterorganicchemistry.comnih.gov

The choice between substitution and elimination is influenced by the nature of the reagent (nucleophile vs. base), temperature, and solvent. chemguide.co.uk High temperatures and the use of strong, non-nucleophilic bases (like the conjugate bases of H2SO4 or H3PO4) favor elimination. masterorganicchemistry.com

| Mechanism | Substrate | Nucleophile/Base | Solvent | Favored Conditions |

|---|---|---|---|---|

| SN2 | Secondary | Strong, unhindered nucleophile | Polar aprotic | Lower temperatures |

| SN1 | Secondary (destabilized) | Weak nucleophile | Polar protic | Generally disfavored due to fluorine induction |

| E2 | Secondary | Strong, sterically hindered base | - | Higher temperatures |

| E1 | Secondary (destabilized) | Weak base | Polar protic | Disfavored; requires heat |

Reactivity at the Geminal Difluoro Substituted Carbon Center

The C-4 position, bearing two fluorine atoms, exhibits reactivity distinct from the alcohol moiety, primarily governed by the powerful electronic effects of fluorine.

Influence of Geminal Fluorine on Adjacent C-X Bond Reactivity and Stability

Inductive Effect: The strong σ-electron withdrawing effect of the two fluorine atoms polarizes the C-F bonds and surrounding bonds (C-C, C-H), decreasing electron density throughout the carbon chain. This effect is responsible for destabilizing any developing positive charge (carbocation) at adjacent carbons (C-2 or C-3), thereby hindering S N 1 and E1 reactions at the alcohol center. nih.gov

Bond Strength: The carbon-fluorine bond is exceptionally strong and stable, making it a poor leaving group in nucleophilic substitution reactions. stackexchange.com While fluoride (B91410) can depart from metabolic intermediates, its removal in standard organic reactions is challenging. researchgate.net

Hyperconjugation: In the context of stabilizing adjacent cationic centers, the C-F bond is a very poor σ-donor for hyperconjugation compared to C-H or other C-X bonds (where X=Cl, Br, I). nih.gov This further contributes to the instability of carbocations near the difluorinated center.

| Bond | Bond Energy (kJ/mol) | Bond Length (pm) | Electronegativity of X |

|---|---|---|---|

| C-H | ~413 | ~109 | 2.20 |

| C-C | ~348 | ~154 | 2.55 |

| C-F | ~485 | ~135 | 3.98 |

| C-Cl | ~339 | ~177 | 3.16 |

Electrophilic and Nucleophilic Reactions Involving the Difluorinated Carbon

The electronic nature of the gem-difluoro group dictates its susceptibility to attack.

Nucleophilic Reactions: The C-4 carbon is significantly electron-deficient (electrophilic) due to the polarization of the two C-F bonds. pharmacy180.combyjus.com This makes it a potential target for attack by strong nucleophiles. While direct substitution of a fluorine atom is difficult, related compounds like gem-difluoroalkenes are known to undergo nucleophilic addition at the difluorinated carbon. nih.gov Such a reaction on this compound could potentially be followed by an elimination event under forcing conditions.

Electrophilic Reactions: The difluorinated carbon center is electron-poor and therefore not susceptible to attack by electrophiles. byjus.commasterorganicchemistry.com Electrophilic attack on the molecule would preferentially occur at the oxygen atom of the alcohol, which has available lone pairs of electrons. libretexts.org

Computational Chemistry and Theoretical Investigations of 4,4 Difluoro 2 Butanol

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies of Molecular Conformation and Electronic Structure

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are powerful tools for predicting the three-dimensional structures and electronic properties of molecules. For fluorinated alcohols, these methods reveal how the introduction of fluorine atoms influences conformational preferences and orbital energies.

Studies on small fluorinated alkanes, such as 2,3-difluorobutane, demonstrate a complex interplay of stereoelectronic effects that dictate the most stable conformations. Unlike simple hydrocarbons, where steric hindrance is often the primary determinant, fluorinated compounds are governed by a combination of steric repulsion, electrostatic interactions, and hyperconjugation. nih.gov DFT calculations have shown that the relative energies of different conformers can vary significantly with the computational model and the inclusion of solvent effects, highlighting the nuanced nature of these interactions. nih.gov

For an analogous molecule, 2,2-difluoroethanol , DFT calculations provide insight into its structural and electronic characteristics. The presence of the geminal difluoro group significantly alters bond lengths, bond angles, and the distribution of electron density compared to ethanol.

Below is a table of representative calculated properties for 2,2-difluoroethanol, which serves as a model for the 4,4-difluoro-substituted carbon in 4,4-Difluoro-2-butanol.

Table 1: Calculated Properties of 2,2-Difluoroethanol (Analogous System)

| Property | Value |

|---|---|

| Optimized Geometry (Bond Lengths) | |

| C-C | 1.51 Å |

| C-O | 1.42 Å |

| C-F | 1.37 Å |

| Optimized Geometry (Bond Angles) | |

| F-C-F | 106.5° |

| C-C-O | 111.0° |

| Electronic Properties | |

| HOMO Energy | -7.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 2.5 D |

Disclaimer: Data is synthesized from typical DFT calculation results for small fluorinated alcohols and serves for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. emerginginvestigators.org Fluorination is known to lower the energies of both HOMO and LUMO, with the magnitude of this effect being dependent on the extent and position of fluorine substitution. fluorine1.ru

Theoretical Analysis of Fluorine’s Electronic Effects on Intramolecular and Intermolecular Interactions

The high electronegativity of fluorine profoundly influences the electronic environment of a molecule, giving rise to a variety of effects that impact both its structure and its interactions with other molecules.

Inductive and Hyperconjugative Effects of Geminal Fluorine Atoms

The geminal difluoro group (-CF2-) in this compound exerts a strong electron-withdrawing inductive effect. This is due to the high electronegativity of the fluorine atoms, which polarizes the C-F bonds, drawing electron density away from the carbon atom. This effect propagates through the carbon skeleton, influencing the reactivity of nearby functional groups, such as the hydroxyl group in the 2-position.

Beyond the classical inductive effect, hyperconjugation plays a significant role in the conformational preferences and stability of fluorinated alkanes. This involves the delocalization of electrons from a filled bonding orbital (donor) to an adjacent empty antibonding orbital (acceptor). In molecules containing a -CF2- group, a key hyperconjugative interaction is the donation of electron density from a C-C or C-H sigma (σ) bonding orbital into an adjacent C-F sigma-antibonding (σ*) orbital. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method used to quantify these interactions. researchgate.net The stabilization energy (E(2)) associated with a donor-acceptor interaction is calculated, with higher values indicating a stronger interaction. For a model system like 1,1-difluoroethane , NBO analysis reveals significant hyperconjugative stabilization.

Table 2: NBO Analysis of Hyperconjugative Interactions in 1,1-Difluoroethane (Analogous System)

| Donor Orbital (Bond) | Acceptor Orbital (Antibond) | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| σ(C-H) | σ*(C-F) | 2.1 |

| σ(C-C) | σ*(C-F) | 1.5 |

| σ(C-H) | σ*(C-C) | 3.5 |

Disclaimer: Values are representative for illustrative purposes based on typical NBO calculations on small fluorinated alkanes.

Quadrupole-Dipole Interactions and Solvation Effects in Fluorinated Systems

In addition to the dipole moment, the distribution of charge in fluorinated molecules gives rise to a significant quadrupole moment. The quadrupole moment describes a more complex charge distribution than a simple dipole. In many fluorinated alkanes, the carbon backbone is electron-deficient (positive) while the fluorine-rich periphery is electron-rich (negative). This quadrupole can lead to specific interactions with other molecules and solvents.

The solvation of fluorinated alcohols is complex. The fluorinated portion of the molecule is generally hydrophobic, while the hydroxyl group is hydrophilic and capable of hydrogen bonding. Computational studies on the hydration of fluoroalcohols have shown that the strong electron-withdrawing effect of fluorine atoms can enhance the hydrogen bond donating ability of the alcohol's hydroxyl group, leading to stronger interactions with water molecules. upenn.edu

Implicit solvent models, such as the Solvation Model on Density (SMD), are often used in DFT calculations to approximate the effects of a solvent on molecular properties. squ.edu.om These models can provide insights into how the dipole and quadrupole moments of the solute interact with the continuum of the solvent.

Table 3: Calculated Electrostatic Properties of Fluoroethane (B3028841) (Analogous System)

| Property | Value |

|---|---|

| Dipole Moment (Debye) | 1.96 D |

| Quadrupole Moment (Buckingham) | |

| Qxx | -0.5 |

| Qyy | 0.2 |

| Qzz | 0.3 |

Disclaimer: Values are based on computational data for fluoroethane and are for illustrative purposes.

Advanced Spectroscopic and Chromatographic Characterization of 4,4 Difluoro 2 Butanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4,4-Difluoro-2-butanol. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of all proton, carbon, and fluorine signals can be achieved, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound provides key information about the number and environment of hydrogen atoms in the molecule. The signals are influenced by the electronegative fluorine atoms and the hydroxyl group, leading to characteristic chemical shifts and coupling patterns. Similarly, the ¹⁹F NMR spectrum offers a direct window into the environment of the fluorine atoms. huji.ac.il Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I = ½) with a wide chemical shift range, making ¹⁹F NMR a powerful technique for analyzing fluorinated compounds. huji.ac.ilbiophysics.org

The geminal difluoro group (-CHF₂) at the C4 position significantly influences the entire spin system. The proton on C4 (H-4) is expected to appear as a triplet of doublets due to coupling with the two equivalent fluorine atoms (²JHF) and the adjacent methylene (B1212753) protons at C3 (³JHH). The fluorine atoms themselves are coupled to H-4 (²JFH) and the C3 protons (³JFH), which typically results in complex multiplet structures. huji.ac.il

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (CH₃) | ~1.25 | Doublet | ³JH1-H2 ≈ 6.5 |

| H-2 (CHOH) | ~3.90 | Multiplet | ³JH2-H1 ≈ 6.5, ³JH2-H3 |

| H-3 (CH₂) | ~1.80 - 2.10 | Multiplet | ³JH3-H2, ³JH3-H4, ³JH3-F4 |

| H-4 (CHF₂) | ~5.80 | Triplet of Doublets (td) | ²JH4-F4 ≈ 56.0, ³JH4-H3 ≈ 4.5 |

Predicted ¹⁹F NMR Data for this compound (in CDCl₃, proton-coupled)

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|

Note: The chemical shifts and coupling constants are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for confirming the atomic connectivity within the this compound molecule, resolving any ambiguities from the 1D spectra. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. oxinst.comsdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-1 with H-2, H-2 with H-3, and H-3 with H-4, thereby establishing the butanol backbone. emerypharma.comlibretexts.orgyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton-carbon pairs (¹JCH). columbia.educolumbia.edu An HSQC spectrum would show a correlation between the proton signal at ~1.25 ppm and the C1 carbon signal, the proton signal at ~3.90 ppm and the C2 carbon, and so on, allowing for the definitive assignment of each carbon atom that bears protons. columbia.edulibretexts.org

Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Expected Cross-Peaks |

|---|---|---|

| COSY | ¹H ↔ ¹H | H-1 ↔ H-2; H-2 ↔ H-3; H-3 ↔ H-4 |

| HSQC | ¹H ↔ ¹³C (1-bond) | H-1 ↔ C-1; H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4 |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H-1 ↔ C-2; H-2 ↔ C-1, C-3; H-3 ↔ C-2, C-4 |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns. libretexts.orguni-saarland.de

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of this compound. nih.gov The calculated monoisotopic mass for the molecular formula C₄H₈F₂O is 110.05432 Da. uni.luchemspider.com An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) causes the molecule to fragment in a reproducible manner. While the molecular ion peak (M⁺) for alcohols can be weak or absent, the fragmentation pattern is highly informative. libretexts.orgmiamioh.edu For this compound, key fragmentation pathways are expected to include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for alcohols. uni-saarland.de Loss of a methyl radical (•CH₃) would yield a fragment with m/z = 95. Loss of the fluorinated ethyl radical (•CH₂CHF₂) would result in a fragment with m/z = 45, which is often the base peak for 2-alkanols.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion can occur, leading to a peak at m/z = 92 (M-18).

Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 110 | [C₄H₈F₂O]⁺ | Molecular Ion (M⁺) |

| 95 | [C₃H₆FO]⁺ | M - •CH₃ (α-cleavage) |

| 92 | [C₄H₆F₂]⁺ | M - H₂O (Dehydration) |

| 65 | [CHF₂CH₂]⁺ | Cleavage of C2-C3 bond |

| 51 | [CHF₂]⁺ | Cleavage of C3-C4 bond |

Note: The relative intensities of these fragments are predictions. The base peak is likely to be m/z 45.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are essential for determining the purity of this compound and for separating its enantiomers, as the molecule contains a chiral center at the C2 position.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the chemical purity of a sample by separating it from non-volatile impurities. For a chiral compound like this compound, chiral HPLC is the method of choice for separating its (R)- and (S)-enantiomers. nih.govphenomenex.com This separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to elute at different retention times. chiralpedia.comsigmaaldrich.com

Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and are often effective for separating chiral alcohols. phenomenex.comsigmaaldrich.com The separation is typically performed in normal-phase mode, using a mobile phase consisting of an alkane (like n-hexane) with a small amount of an alcohol modifier (like isopropanol (B130326) or ethanol). shimadzu.com

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. heraldopenaccess.us It is calculated from the peak areas of the two enantiomers in the chiral chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. heraldopenaccess.usuma.es

Hypothetical Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA/IB) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index (RI) |

| Column Temp. | 25 °C |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. purdue.edulibretexts.org this compound is sufficiently volatile to be analyzed directly by GC, typically using a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. This method is excellent for assessing purity by separating the main compound from any volatile impurities. libretexts.org

The choice of GC column is critical. A mid-polarity column, such as one with a stationary phase containing cyanopropylphenyl polysiloxane, is often suitable for separating alcohols and other polar compounds. libretexts.org

For certain applications, especially for improving peak shape or for chiral analysis by GC, the alcohol can be converted into a more volatile, less polar derivative. chiralpedia.com This is commonly done by reacting the hydroxyl group to form an ester (e.g., an acetate (B1210297) or trifluoroacetate (B77799) ester). These derivatives often exhibit better chromatographic behavior and can be separated on specific chiral GC columns to determine enantiomeric excess. nih.gov

Typical Gas Chromatography Method Parameters

| Parameter | Condition |

|---|---|

| Column | Mid-polarity capillary column (e.g., DB-624 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 220 °C |

| Oven Program | 50 °C (2 min hold), then ramp at 10 °C/min to 200 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 250 °C |

Derivatization Strategies for 4,4 Difluoro 2 Butanol in Analytical and Synthetic Contexts

Chiral Derivatization for the Determination of Absolute Configuration

The presence of a stereocenter at the second carbon position of 4,4-Difluoro-2-butanol necessitates methods for the determination of its absolute configuration. Chiral derivatization is a powerful technique employed for this purpose, converting the enantiomers of this compound into diastereomers with distinguishable physical and spectroscopic properties.

A common strategy for determining the absolute configuration of a chiral alcohol is to react it with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be distinguished by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography.

One of the most widely used methods is the Mosher's method, which involves the esterification of the alcohol with the acid chlorides of (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govspringernature.comstackexchange.com In the case of this compound, reaction with both (R)-MTPA chloride and (S)-MTPA chloride would yield two corresponding diastereomeric esters.

The analysis of the ¹H NMR and ¹⁹F NMR spectra of these diastereomeric esters allows for the determination of the absolute configuration of the original alcohol. nih.gov The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons and fluorine atoms near the chiral center in the two diastereomers. By comparing the chemical shift differences (Δδ = δS - δR), the spatial arrangement of the substituents around the stereocenter can be deduced. nih.govmdpi.com

The diastereomeric derivatives can also be separated and analyzed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on a chiral stationary phase. researchgate.net The different interactions of the diastereomers with the chiral stationary phase lead to different retention times, allowing for their separation and quantification.

Table 1: Chiral Derivatizing Agents for Alcohols and their Analytical Application

| Chiral Derivatizing Agent (CDA) | Resulting Derivative | Analytical Technique | Principle of Discrimination |

| (R)- and (S)-Mosher's acid (MTPA) | Diastereomeric esters | NMR Spectroscopy (¹H, ¹⁹F) | Anisotropic effect of the phenyl group leads to different chemical shifts for adjacent protons and fluorine atoms. nih.govnih.gov |

| (R)- and (S)-Mosher's acid (MTPA) | Diastereomeric esters | Chiral HPLC, Chiral GC | Diastereomers have different interactions with the chiral stationary phase, leading to different retention times. researchgate.net |

| Camphorsulfonyl chloride | Diastereomeric sulfonates | NMR Spectroscopy | Diastereotopic protons of the camphorsulfonyl group exhibit distinct signals. |

Functionalization for Enhanced Chromatographic Performance and Detection Sensitivity

Derivatization of this compound is also employed to improve its behavior in chromatographic separations and to enhance the sensitivity of its detection. The inherent polarity of the hydroxyl group can lead to poor peak shape and tailing in gas chromatography.

Esterification of the hydroxyl group of this compound is a common strategy to increase its volatility and improve its chromatographic properties for GC analysis. acs.orggcms.czsigmaaldrich.com Reaction with acylating agents, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, converts the polar alcohol into a less polar and more volatile ester. This leads to sharper peaks and better resolution in GC separations. nih.gov

The choice of derivatizing agent can also be used to enhance the response of specific detectors. For instance, derivatization with reagents containing electrophoric groups, such as pentafluorobenzoyl chloride, can significantly increase the sensitivity of detection by an electron capture detector (ECD). For HPLC analysis, derivatizing agents that introduce a chromophore or fluorophore can be used to improve detection by UV-Vis or fluorescence detectors, respectively. nih.govresearchgate.netgreyhoundchrom.com

Table 2: Derivatization Reactions for Enhanced Chromatographic Analysis of Alcohols

| Derivatization Reaction | Reagent | Purpose | Analytical Technique |

| Esterification | Acetic anhydride, Trifluoroacetic anhydride | Increase volatility, improve peak shape | Gas Chromatography (GC) nih.govresearchgate.net |

| Esterification | Pentafluorobenzoyl chloride | Enhance electron capture detector response | Gas Chromatography-Electron Capture Detector (GC-ECD) |

| Esterification | p-Nitrobenzoyl chloride | Introduce a UV chromophore | High-Performance Liquid Chromatography-UV (HPLC-UV) libretexts.org |

| Amidation (after conversion to an amine) | Dansyl chloride | Introduce a fluorescent tag | High-Performance Liquid Chromatography-Fluorescence Detector (HPLC-FLD) |

Derivatization as an Intermediate Step in Multi-Step Organic Synthesis

The hydroxyl group of this compound can be derivatized to convert it into a better leaving group or to protect it during subsequent synthetic transformations, making it a valuable fluorinated building block in organic synthesis. researchgate.netalfa-chemistry.comtechnologypublisher.comalfa-chemistry.com

For example, conversion of the alcohol to a tosylate or mesylate by reaction with tosyl chloride or mesyl chloride, respectively, transforms the hydroxyl group into a good leaving group for nucleophilic substitution reactions. britannica.com This allows for the introduction of a wide variety of functional groups at the C2 position.

Furthermore, the hydroxyl group can be protected by converting it into a silyl (B83357) ether (e.g., by reaction with tert-butyldimethylsilyl chloride) or other protecting groups. youtube.comyoutube.comchemistrysteps.com This is often necessary in multi-step syntheses to prevent the alcohol from interfering with reactions targeting other parts of the molecule. After the desired transformations are complete, the protecting group can be selectively removed to regenerate the hydroxyl group.

The ability to undergo these transformations makes this compound a useful synthon for the introduction of a difluoroethyl-substituted chiral center into more complex molecules, which is of interest in medicinal and materials chemistry due to the unique properties conferred by fluorine atoms. youtube.com

Role of 4,4 Difluoro 2 Butanol As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Fluorinated Pharmaceuticals and Bioactive Compounds

The introduction of fluorine into biologically active molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. uspto.govresearchgate.net 4,4-Difluoro-2-butanol serves as a key starting material for introducing a difluorinated motif into larger, more complex structures, including those with significant biological activity.

A notable example of its application is in the synthesis of fluorinated analogues of natural products. For instance, derivatives of this compound have been utilized in the total synthesis of 4,4-difluoro-α-tocopherol, a fluorinated version of Vitamin E. In this multi-step synthesis, a related compound, a 4,4-difluorochromanol derivative, serves as a crucial intermediate. This intermediate is derived from precursors that establish the core difluorinated structure. The synthesis demonstrates how the difluoro-butyl moiety can be incorporated into a complex chromane (B1220400) ring system, ultimately leading to a novel bioactive compound with potential for unique physiological effects compared to its non-fluorinated counterpart.

The table below outlines the conceptual stages in the synthesis of a complex fluorinated bioactive molecule, illustrating the integration of the difluoro-moiety.

| Stage | Description | Key Transformation | Intermediate Type |

| 1 | Introduction of CF2 Group | Cross-coupling of an aryl iodide with ethyl bromodifluoroacetate. | Substituted phenyldifluoroacetate |

| 2 | Formation of Core Structure | Conversion of the phenyldifluoroacetate into a chromanol derivative. | 4,4-difluorochromanol |

| 3 | Side-Chain Elongation | Attachment and modification of the phytyl tail to the chromanol core. | Complete fluorinated tocopherol skeleton |

| 4 | Final Product | Completion of the synthesis to yield the target bioactive compound. | 4,4-difluoro-α-tocopherol |

This synthetic route highlights the strategic importance of difluorinated building blocks in accessing novel fluorinated pharmaceuticals and bioactive compounds.

Integration into the Production of Specialty Chemicals and Advanced Materials

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and distinct electronic characteristics, make fluorinated compounds valuable in the field of materials science and specialty chemicals. nbinno.com Fluorinated alcohols, in particular, are used as intermediates in the synthesis of polymers, liquid crystals, and other advanced materials. chemicalbook.com

While analogous compounds like 4,4,4-Trifluoro-1-butanol are recognized for their use in creating liquid crystal materials and semiconductor intermediates, specific, large-scale applications of this compound in the production of specialty chemicals and advanced materials are not as extensively documented in publicly available research. chemicalbook.com However, its structure suggests potential utility in these areas. The difluoromethylene group can be used to fine-tune properties such as dielectric constant, refractive index, and viscosity in polymers or other materials. As a building block, it could be incorporated into monomers for subsequent polymerization or used to create specialized solvents or additives where its specific polarity and hydrogen-bonding capabilities are advantageous. The development of new generations of electronic devices and display technologies often relies on specialized fluorinated building blocks to achieve desired performance metrics. nbinno.com

Chiral Building Block for the Construction of Stereochemically Defined Fluorinated Architectures

In the synthesis of pharmaceuticals and other bioactive molecules, the precise three-dimensional arrangement of atoms (stereochemistry) is often critical for efficacy. mdpi.com Chiral building blocks—enantiomerically pure molecules used as starting materials—are essential for constructing these stereochemically defined architectures. researchgate.net this compound possesses a chiral center at the C-2 position (the carbon atom bearing the hydroxyl group), meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-4,4-difluoro-2-butanol and (S)-4,4-difluoro-2-butanol.

When used in its enantiopure form, chiral this compound becomes a powerful tool for asymmetric synthesis, allowing chemists to build complex fluorinated molecules with a high degree of stereocontrol. This is crucial because the biological activity of different enantiomers of a drug can vary significantly. The synthesis of enantiopure chiral amines from racemic alcohols is a key transformation in producing active pharmaceutical ingredients (APIs). nih.gov

The preparation of enantiomerically pure this compound can be achieved through various methods, which then allows for its use in subsequent reactions where the stereochemistry is transferred to the final product.

| Asymmetric Synthesis Strategy | Description | Relevance to this compound |

| Asymmetric Reduction | A prochiral ketone (4,4-difluoro-2-butanone) is reduced to the alcohol using a chiral catalyst (e.g., those based on oxazaborolidines or transition metals with chiral ligands) to selectively produce one enantiomer. insuf.org | This is a direct and efficient method to produce either (R)- or (S)-4,4-difluoro-2-butanol in high enantiomeric purity. |

| Enzymatic Resolution | A racemic mixture of this compound is treated with an enzyme (e.g., a lipase) that selectively reacts with one enantiomer (for instance, through acylation), allowing the unreacted enantiomer to be separated. | This bio-catalytic approach offers high selectivity under mild reaction conditions. |

| Chiral Pool Synthesis | The synthesis starts from a naturally occurring chiral molecule that already contains the desired stereocenter. | While less direct for this specific compound, this general strategy is fundamental in asymmetric synthesis. |

Once obtained in enantiopure form, chiral this compound can be used to synthesize complex targets, such as fluorinated amino acids or other chiral intermediates, where the difluorinated stereocenter plays a key role in the molecule's final conformation and function. researchgate.net

Emerging Research Avenues and Future Perspectives in 4,4 Difluoro 2 Butanol Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of fluorinated compounds has often relied on harsh reagents and energy-intensive processes. Consequently, a major thrust in modern fluorine chemistry is the development of more sustainable and efficient synthetic methodologies. For 4,4-Difluoro-2-butanol, research is moving beyond classical methods towards greener alternatives.

Future synthetic strategies are expected to focus on catalytic and environmentally benign approaches. One promising direction is the use of biocatalysis, where enzymes could be engineered to perform specific fluorination or reduction steps with high selectivity under mild conditions. Another area of intense research is the development of methods that utilize more sustainable fluorine sources than traditional ones, which often have significant environmental footprints. For instance, processes that can use fluoride (B91410) salts in conjunction with novel catalytic systems are being explored to reduce reliance on hazardous reagents. The application of flow chemistry is also anticipated to provide safer and more efficient production methods for fluorinated molecules by allowing for precise control over reaction parameters and minimizing waste.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Catalytic Hydrogenation | Use of metal catalysts (e.g., Palladium) for the reduction of a precursor ketone. | High yields and potential for enantioselectivity with chiral catalysts. |

| Biocatalysis | Employment of enzymes or whole-cell systems. | High stereoselectivity, mild reaction conditions, reduced environmental impact. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, improved reaction control, scalability, and efficiency. |

| Sustainable Fluorinating Agents | Utilization of fluoride salts (e.g., KF) activated by catalysts. | Lower cost, reduced hazard profile compared to traditional reagents. organic-chemistry.org |

Exploration of Unprecedented Reactivity and Catalytic Systems

The carbon-fluorine bond is the strongest single bond in organic chemistry, which makes C-F bond activation a significant challenge. However, recent advances are providing new ways to selectively functionalize these bonds. For this compound, the gem-difluoroethyl group is a key structural motif. Research into the selective activation of one C-F bond in such groups could open up a vast array of synthetic possibilities, allowing for the introduction of new functional groups and the construction of more complex molecules.

Transition-metal catalysis is at the forefront of C-F bond activation. nih.gov Palladium and Nickel complexes, for example, have shown promise in catalyzing cross-coupling reactions involving the cleavage of C-F bonds in gem-difluoroalkenes. acs.orgrsc.org Adapting these systems to a saturated compound like this compound is a key area of future research. Frustrated Lewis Pairs (FLPs) have also emerged as a powerful tool for C-F bond activation, offering a metal-free alternative for these challenging transformations. nih.gov The development of catalytic systems that can selectively activate one of the two C-F bonds in this compound would be a significant breakthrough, enabling its use as a versatile monofluorinated building block.

Advancements in Stereocontrol and Enantioselective Synthesis

As this compound is a chiral molecule, the ability to synthesize it in an enantiomerically pure form is crucial for many of its potential applications, particularly in the pharmaceutical industry. The primary route to enantiopure this compound is through the asymmetric reduction of the corresponding ketone, 4,4-difluorobutan-2-one.

Significant progress has been made in the enantioselective reduction of fluorinated ketones. acs.orgacs.org Catalytic systems employing chiral ligands with metals like ruthenium or rhodium are being developed to achieve high enantioselectivities. Another promising approach is the use of chiral organocatalysts, such as those based on phosphoric acids, which can promote the transfer hydrogenation of ketones with excellent stereocontrol. chemistryviews.org The development of more efficient and selective catalysts for the asymmetric reduction of 4,4-difluorobutan-2-one will be a key enabler for the wider application of enantiopure this compound.

| Catalytic System | Description | Typical Enantioselectivity |

| Chiral Metal Complexes | Transition metals (e.g., Ru, Rh, Pd) with chiral ligands. | Often high to excellent (up to >99% ee). researchgate.net |

| Chiral Organomagnesium Amides (COMAs) | Readily prepared from dialkylmagnesiums and chiral secondary amines. | Can achieve high enantioselectivities (up to 98:2 er) for trifluoromethyl ketones. acs.orgacs.org |

| Chiral Phosphoric Acids | Metal-free catalysts that activate the substrate for reduction. | Can provide high enantioselectivity in transfer hydrogenation reactions. chemistryviews.org |

| Biocatalysts (e.g., Ketoreductases) | Enzymes that catalyze the reduction of ketones. | Can exhibit near-perfect enantioselectivity under mild conditions. |

Expansion of Applications in Specialized Chemical Synthesis and Advanced Materials Science

The unique properties conferred by the difluoromethyl group make this compound a valuable building block for the synthesis of specialized chemicals and advanced materials. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. mdpi.comchemxyne.com

In medicinal chemistry, the difluoromethyl group is recognized as a lipophilic hydrogen bond donor, a property that can be exploited in drug design to improve interactions with biological targets. nih.gov Enantiomerically pure this compound could serve as a key intermediate for the synthesis of complex, biologically active molecules, including pharmaceuticals and agrochemicals. mdpi.com For example, fluorinated analogues of existing drugs are often developed to improve their pharmacokinetic profiles.

In materials science, the introduction of fluorinated moieties into polymers can lead to materials with desirable properties such as high thermal and chemical stability, low surface energy, and unique dielectric properties. nih.govrsc.org this compound could be used as a monomer or an additive in the synthesis of novel fluorinated polymers. For instance, it could be incorporated into polyesters or polyurethanes to create materials with enhanced hydrophobicity or thermal resistance. The development of polymers derived from this compound could lead to new applications in areas such as advanced coatings, membranes, and electronic materials.

Q & A

Q. What are the optimal synthetic routes for 4,4-Difluoro-2-butanol, and how can purity be validated experimentally?

Methodological Answer: Synthesis typically involves fluorination of 2-butanol derivatives using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Key steps include monitoring reaction temperature (-20°C to 0°C) to avoid side reactions (e.g., elimination). Post-synthesis, purity validation should employ HPLC (≥95% purity threshold) and ¹⁹F/¹H NMR to confirm structural integrity and rule out impurities such as 4,4-difluoro-1-butene (a common elimination byproduct) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Identify proton environments (e.g., hydroxyl proton at δ 1.5–2.0 ppm, split due to fluorine coupling).

- ¹⁹F NMR : Confirm fluorine positions (δ -120 to -140 ppm for CF₂ groups).

- IR Spectroscopy : Detect hydroxyl stretching (~3300 cm⁻¹) and C-F bonds (1000–1100 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) improves accuracy in peak assignment .

Q. How does this compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies should test degradation under:

- Temperature : Store at 2–8°C in amber vials to prevent thermal decomposition.

- Humidity : Use desiccants to avoid hydrolysis of the C-F bond.

- Light : UV/Vis exposure may accelerate radical-mediated degradation. Quantify stability via GC-MS to track degradation products like 4-fluorobutanone .

Q. What safety protocols are recommended for handling fluorinated alcohols like this compound?

Methodological Answer: Follow guidelines for fluorinated compounds:

- Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.

- Monitor for fluorine gas release during high-temperature reactions.

- Refer to IFRA standards for analogous compounds (e.g., 4-(4-Hydroxyphenyl)butan-2-one) to design toxicity mitigation strategies .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing nature of fluorine atoms increases the electrophilicity of adjacent carbons. Kinetic studies (e.g., SN2 reactions with NaBH₄) can quantify rate enhancements. Compare with non-fluorinated analogs (e.g., 2-butanol) using Eyring plots to determine activation parameters. Computational modeling (e.g., Gaussian) helps visualize transition-state stabilization by fluorine .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Methodological Answer: Contradictions may arise from impurities or solvent trace water. Design experiments to:

Q. What role does this compound play in asymmetric catalysis or chiral synthesis?

Methodological Answer: The fluorine atoms can act as stereoelectronic directors. Test enantioselective reactions (e.g., Mitsunobu reactions) using chiral catalysts like (R)-BINOL. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry . Compare with non-fluorinated analogs to isolate fluorine’s contribution to stereocontrol .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.